2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid
Description
This compound is a benzimidazole derivative featuring:
- 1-Methyl group at the N1 position, enhancing steric stability .
- Carboxylic acid at the C5 position, a common pharmacophore for hydrogen bonding in drug-receptor interactions .
- Complex substituent at C2: A [[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl] group, comprising a hexyloxycarbonyl chain linked to a carbamimidoyl-aniline moiety.
Properties
Molecular Formula |
C24H29N5O4 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C24H29N5O4/c1-3-4-5-6-13-33-24(32)28-22(25)16-7-10-18(11-8-16)26-15-21-27-19-14-17(23(30)31)9-12-20(19)29(21)2/h7-12,14,26H,3-6,13,15H2,1-2H3,(H,30,31)(H2,25,28,32) |
InChI Key |
LWXRGDBPXSALBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the Anilino Group: The anilino group is introduced via a nucleophilic substitution reaction, where the benzimidazole derivative reacts with an appropriate aniline derivative.
Addition of the Hexoxycarbonylcarbamimidoyl Group: This step involves the reaction of the aniline derivative with hexyl chloroformate and a suitable base to form the hexoxycarbonylcarbamimidoyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the anilino and benzimidazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the benzimidazole core is known for its antimicrobial and antifungal properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, derivatives of benzimidazole are often used as drugs for treating various conditions, including infections and cancer. This compound could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its potential reactivity and stability.
Mechanism of Action
The mechanism of action of 2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid would depend on its specific application. Generally, compounds with a benzimidazole core can interact with various biological targets, such as enzymes or receptors, by mimicking natural substrates or inhibitors. The hexoxycarbonylcarbamimidoyl group could enhance binding affinity or specificity through additional interactions with the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzimidazole Scaffold with Carboxylic Acid
- 1H-Benzimidazole-5-carboxylic acid (CAS 15788-16-6): Lacks substituents at C1 and C2. Key difference: The target compound’s methyl group (C1) and bulky C2 substituent improve steric and electronic interactions with biological targets .
Benzimidazoles with C2 Substituents
2-(2-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid () :
- C2 substituent : 2-Hydroxyphenyl.
- The hydroxyl group enables hydrogen bonding but reduces lipophilicity (clogP ~1.2) compared to the target compound’s hexoxycarbonyl chain (predicted clogP ~4.5) .
- Activity : Hydroxyphenyl derivatives often exhibit antioxidant or metal-chelating properties, distinct from the amidine-related targets of the carbamimidoyl group .
- CV-11974 (): Structure: 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid. C2 substituent: Ethoxy and tetrazole-biphenyl groups. Pharmacology: Potent angiotensin II receptor antagonist (ID50 = 0.033 mg/kg IV). The tetrazole and biphenyl groups enhance binding to AT1 receptors . Comparison: The target compound’s carbamimidoyl-anilino group may target proteases or kinases, while CV-11974’s tetrazole optimizes ionic interactions with angiotensin receptors .
Compounds with Carbamimidoyl or Amidine Groups
- 2-(4'-Carbamimidoyl-2'-hydroxybiphenyl-4-yl)-1H-benzimidazole-5-carboximidamide (): C2 substituent: Biphenyl-carbamimidoyl with a hydroxyl group.
- 1-Methyl-2-[N-(4-amidinophenyl)-aminomethyl]-benzimidazol-5-yl-carboxylic acid derivatives (): C2 substituent: Amidinophenyl-aminomethyl. Synthesis: Prepared via nucleophilic substitution and amidation, similar to the target compound’s likely synthetic route . Activity: Amidines are protease inhibitors (e.g., thrombin), suggesting the target compound may share mechanistic pathways .
Structural and Pharmacokinetic Data Table
*Predicted using ChemDraw/BioByte clogP estimates.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , involving condensation of 2-formylbenzoic acid with guanidine derivatives in acetic acid .
- Pharmacological Potential: The carbamimidoyl group’s amidine moiety is critical for binding to serine proteases (e.g., thrombin) or kinases, while the hexoxycarbonyl chain may extend half-life via reduced metabolic clearance .
- Solubility Challenges : High clogP (~4.5) suggests poor aqueous solubility, necessitating prodrug strategies (e.g., esterification of the carboxylic acid) .
Q & A
(Basic) What are the established synthetic routes for preparing 2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the benzimidazole core. Key steps include:
- Methylation : Introducing the 1-methyl group via alkylation using methyl iodide in dimethylformamide (DMF) under nitrogen .
- Anilino-methyl linkage : Coupling 4-(N-hexoxycarbonylcarbamimidoyl)aniline to the benzimidazole using a Mannich reaction, with formaldehyde as the bridging agent in ethanol at 60–70°C .
- Carboxylic acid activation : Hydrolysis of ester intermediates (e.g., methyl esters) using aqueous NaOH in tetrahydrofuran (THF), followed by acidification to yield the final carboxylic acid .
Characterization : Intermediates are verified via -NMR (e.g., methyl singlet at δ 3.8–4.0 ppm for the benzimidazole methyl group) and HRMS (to confirm molecular ion peaks) .
(Basic) Which spectroscopic and chromatographic techniques are critical for validating the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR identify substituents (e.g., hexoxycarbonyl protons at δ 1.2–1.5 ppm; benzimidazole aromatic protons at δ 7.2–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
- HPLC-PDA/MS : Detects impurities using reverse-phase C18 columns with acetonitrile/water gradients; UV absorption at 254 nm monitors benzimidazole chromophores .
(Basic) What hypothesized biological activities are associated with this benzimidazole derivative, based on structural analogs?
Methodological Answer:
Benzimidazole derivatives exhibit:
- Enzyme inhibition : The carbamimidoyl group may interact with kinase ATP-binding pockets, as seen in analogous compounds inhibiting tyrosine kinases (e.g., EGFR) .
- Anticancer potential : Structural similarity to 5-amino-1H-benzimidazole-6-carboxylic acid derivatives suggests pro-apoptotic activity via caspase-3 activation .
- Antimicrobial activity : The thiazole-like moiety (from carbamimidoyl) could disrupt bacterial cell wall synthesis, akin to β-lactamase inhibitors .
(Advanced) How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer:
The ICReDD framework integrates quantum chemical calculations and experimental feedback:
- Reaction path screening : Density Functional Theory (DFT) identifies low-energy pathways for key steps (e.g., Mannich reaction activation barriers) .
- Solvent optimization : COSMO-RS simulations predict solvent efficacy (e.g., ethanol vs. DMF for yield improvement) .
- Machine learning : Trained on analogous benzimidazole syntheses, models suggest optimal temperature/pH ranges (e.g., 65°C, pH 7–8 for coupling reactions) .
(Advanced) How should researchers address contradictory NMR data arising during characterization?
Methodological Answer:
Contradictions may stem from:
- Tautomerism : The benzimidazole ring exists in equilibrium between 1H- and 3H- tautomers, altering proton chemical shifts. Use -NMR or 2D HSQC to resolve ambiguities .
- Impurities : LC-MS with charged aerosol detection (CAD) quantifies side-products (e.g., unreacted aniline derivatives) .
- Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) suppresses conformational exchange broadening in the hexoxycarbonyl chain .
(Advanced) What strategies ensure compound stability under varying storage and experimental conditions?
Methodological Answer:
- pH-dependent stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) in buffers (pH 1–10). Monitor via HPLC for hydrolysis of the carbamimidoyl group .
- Light sensitivity : Store in amber vials under argon; UV/Vis spectroscopy tracks photodegradation (λmax shifts >5 nm indicate decomposition) .
- Lyophilization : For long-term storage, lyophilize from tert-butanol/water to prevent aggregation, confirmed by dynamic light scattering (DLS) .
(Advanced) How can enzymatic interaction studies be designed to evaluate this compound’s mechanism of action?
Methodological Answer:
- Kinase inhibition assays : Use fluorescence polarization (FP) with FITC-labeled ATP competing against the compound in recombinant kinase domains (e.g., EGFR) .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, Kd) for the carbamimidoyl-anilino group with target proteins .
- Molecular docking : AutoDock Vina predicts binding poses; validate with site-directed mutagenesis (e.g., Ala-scanning of kinase active sites) .
(Advanced) What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced efficacy?
Methodological Answer:
Key SAR modifications include:
- Hexoxy chain variation : Replace hexyl with cyclopropylmethoxy to enhance membrane permeability (logP reduction from 4.2 to 3.5) .
- Carboxylic acid bioisosteres : Substitute with tetrazole (improves oral bioavailability) or acyl sulfonamide (enhances target residence time) .
- Benzimidazole substitution : Introduce electron-withdrawing groups (e.g., -NO2 at C6) to increase oxidative stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
